molecular formula C12H9ClO3S B154536 4-phenoxybenzenesulfonyl Chloride CAS No. 1623-92-3

4-phenoxybenzenesulfonyl Chloride

Cat. No. B154536
CAS RN: 1623-92-3
M. Wt: 268.72 g/mol
InChI Key: QIZPONOMFWAPRR-UHFFFAOYSA-N
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Description

4-Phenoxybenzenesulfonyl chloride is a chemical compound that can be used as an intermediate in the synthesis of various phenolic compounds and sulfonamides. It is related to the family of benzenesulfonyl chlorides, which are known for their role in the preparation of sulfonamide-based therapeutic agents and other chemical derivatives.

Synthesis Analysis

The synthesis of compounds related to 4-phenoxybenzenesulfonyl chloride often involves the use of sulfonyl chlorides as key intermediates. For instance, 4-methylbenzenesulfonyl chloride is used in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, which is further modified to produce a series of sulfonamides with potential therapeutic applications for Alzheimer’s disease . Similarly, 4-hydroxybenzoyl chloride, which shares a phenolic moiety with 4-phenoxybenzenesulfonyl chloride, is synthesized from 4-hydroxybenzoic acid using oxalyl chloride to avoid sulfur-containing impurities .

Molecular Structure Analysis

The molecular structure of compounds derived from benzenesulfonyl chlorides can be characterized by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide exhibits a V-shaped conformation with specific dihedral angles between the benzene rings, as determined by X-ray crystallography . The molecular structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was also elucidated using crystallographic methods, revealing an orthorhombic space group and specific cell parameters .

Chemical Reactions Analysis

Benzenesulfonyl chlorides participate in various chemical reactions, including condensation with amines to form sulfonamides , decarboxylation of hydroxybenzoic acids , and reactions with weak bases that may lead to the formation of oligomers . These reactions are often catalyzed by palladium complexes or other catalysts to improve efficiency and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives can be influenced by their molecular structure. For instance, intramolecular hydrogen bonding can affect the solubility and stability of these compounds . The reactivity of these compounds is also determined by the presence of functional groups, such as the sulfonyl chloride group, which is highly reactive towards nucleophiles.

Scientific Research Applications

1. Activation of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a compound similar to 4-phenoxybenzenesulfonyl chloride, demonstrates its utility in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to various solid supports like functionalized polystyrene microspheres and Sepharose beads. The activated solid support retains its activity for several months, proving essential for therapeutic applications in bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

2. Detection Enhancement in LC-MS

A study highlights the role of 4-nitrobenzenesulfonyl chloride, a derivative of 4-phenoxybenzenesulfonyl chloride, in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS). When used for derivatization, it significantly increases the detection responses of estrogens, showcasing its practicality in sensitive analytical applications (Higashi et al., 2006).

3. Unique Hydrolysis Behavior

Research on 4-aminobenzenesulfonyl chloride and its N,N-dimethyl derivative, closely related to 4-phenoxybenzenesulfonyl chloride, reveals a unique hydrolysis behavior. Their hydrolysis exhibits an independence from pH, suggesting a dissociative reaction mechanism. This characteristic could be influential in designing more efficient chemical processes (Cevasco, Piątek, & Thea, 2011).

4. Solid-Phase Synthesis

Benzenesulfonamides, prepared using 2/4-nitrobenzenesulfonyl chloride, a relative of 4-phenoxybenzenesulfonyl chloride, are used in solid-phase synthesis. They serve as key intermediates in various chemical transformations, including rearrangements to yield diverse chemical structures. This demonstrates its potential in synthesizing novel chemical entities (Fülöpová & Soural, 2015).

5. Synthesis of N-Aryl-Hydroxybenzenesulfonamide Derivatives

The synthesis of N-aryl-o-hydroxybenzenesulfonamide derivatives involves using sulfochlorination agents like halogenated o-hydroxy-benzenesulfonyl chlorides. These derivatives are significant in the search for new fasciolicides, demonstrating the chemical's role in developing potential pharmaceutical compounds (Shen Jun-ju, 2004).

6. Matrix Metalloproteinase Inhibition

4-Phenoxybenzenesulfonyl chloride itself, specifically its pyrrolidine derivatives, has been synthesized and evaluated as matrix metalloproteinases (MMPs) inhibitors. These compounds showed significant inhibitory activity against MMP-2 and MMP-9, suggesting potential applications in cancer treatment (Mao et al., 2020).

7. Development of High-Performance Polymers

1,3-Bis(p-phenoxybenzenesulfonyl)benzene, closely related to 4-phenoxybenzenesulfonyl chloride, has been used in the synthesis of polymers with potential as high-performance, thermally stable laminating resins. Such applications highlight the chemical's significance in advanced material development (Samyn & Marvel, 1975).

Safety And Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. Contact with water liberates toxic gas .

properties

IUPAC Name

4-phenoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZPONOMFWAPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383382
Record name 4-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxybenzenesulfonyl Chloride

CAS RN

1623-92-3
Record name 4-phenoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenoxybenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The sulphonic acid (2a) was dissolved in an excess of thionyl chloride (30 mL), a catalytic amount of DMF (cat) was added, and the resulting mixture was stirred for 6 h at reflux. The solvent was evaporated and the residue dissolved in Et20 (40 mL). The ether solution was washed with 5% aqueous NaOH (3×40 mL) and water (6×40 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo. After drying in high vacuum overnight, the pure product was obtained as a white solid. Yield 63%: 2.09 g, 7.44 mmol, (light yellow syrup). 1H-NMR (CDCl3): δ 7.44 (d, 3J=9.1 Hz, 2H, ArH), 7.38 (d, 3J=9.1 Hz, 2H, ArH), 7.19 (t, 1H, ArH), 7.12 (d, 3J=9.1 Hz, 2H, ArH), 6.98 (d, 3J=9.1 Hz, 2H, ArH)
Quantity
0 (± 1) mol
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30 mL
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Synthesis routes and methods II

Procedure details

A solution of chlorosulfonic acid (4.3 mL, 64.6 mmol) in dichloromethane (20 mL) is added dropwise to a solution of diphenyl ether (10 g, 58.8 mmol) in dichloromethane (20 mL) at 0° C. under nitrogen atmosphere. The reaction mixture is slowly warmed up to RT and stirred for 2 h. To the mixture are added oxalyl chloride (6.5 ml, 76.4 mmol) and then DMF (1.5 mL) at RT. After being heated at 40° C. for 1 h, the reaction mixture is stirred at RT for 15 h. The mixture is poured to ice-water and extracted with ether. The organic layer is dried over MgSO4 and evaporated in vacuo to give the title compound quantitatively: NMR (CDCl3) 7.10 (t, 4H, J=8.6 Hz), 7.22-7.30 (m, 1 H), 7.46 (t, 2H, J=8.6 Hz), 7.98 (d, 2H, J=9.1 Hz).
Quantity
4.3 mL
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reactant
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10 g
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reactant
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20 mL
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solvent
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20 mL
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solvent
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6.5 mL
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1.5 mL
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-(pyridin-4-yl)oxybenzensulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 13%) as a white amorphous solid.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
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0 (± 1) mol
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(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
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Synthesis routes and methods IV

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, the product of Example 19(1), instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-methoxybenzenesulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 61%) as a white powder.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
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0 (± 1) mol
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reactant
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[Compound]
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product
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0 (± 1) mol
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reactant
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Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
61%

Synthesis routes and methods V

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, the product of Example 19(1), instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-trifluoromethoxybenzenesulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 52%) as a yellow powder.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
RJ Cremlyn, T Cronje, K Goulding - Australian Journal of …, 1979 - CSIRO Publishing
… Attempts7 have been made to obtain 4-phenoxybenzenesulfonyl chloride by reaction of phenoxybenzene with chlorosulfonic acid (2 equiv.) in chloroform at 0, but the 4,4'-di(sulfony1 …
Number of citations: 10 www.publish.csiro.au
A POLY - Engineering Plastics: A Handbook of Polyarylethers, 1995 - books.google.com
Commercial availability of Astrel™ 360 was discontinued in 1976 because of difficulties in melt fabricating the polymer and the availability of other polysulfones prepared by nucleophilic …
Number of citations: 0 books.google.com
CM Suter - Journal of the American Chemical Society, 1931 - ACS Publications
The sulfonation of diphenyl ether and its derivatives has been very little investigated. Hoffmeister2 found that the action of concentrated sulfuric acid on diphenyl ether gave a disulfonic …
Number of citations: 39 pubs.acs.org
A Veerendhar, S Cohen, J Frant… - Heteroatom …, 2015 - Wiley Online Library
… be obtained by the reaction of 4-phenoxybenzenesulfonyl chloride with the amino alcohol … of the amino alcohol 1 by 4-phenoxybenzenesulfonyl chloride. Since the Mitsunobu reaction …
Number of citations: 5 onlinelibrary.wiley.com
M Lee, A Villegas‐Estrada, G Celenza… - Chemical Biology & …, 2007 - Wiley Online Library
… To a suspension of 4-phenoxybenzenesulfonyl chloride (17, 91 g, 0.34 mol) in 100 mL water was added a solution of Na 2 SO 3 (43 g, 0.34 mol) and Na 2 CO 3 (36 g, 0.34 mol) in 400 …
Number of citations: 46 onlinelibrary.wiley.com
L Chen, J Chauhan, JL Yap, CC Goodis… - RSC Medicinal …, 2023 - pubs.rsc.org
… Additionally, compound 14 was directly sulfonylated by 4-phenoxybenzenesulfonyl chloride to yield, after saponification, compound 17da′, which was subsequently debenzylated to …
Number of citations: 1 pubs.rsc.org
J Frant, A Veerendhar, T Chernilovsky… - …, 2011 - Wiley Online Library
… Step 1 involved reaction of diaminoalkanes with 4-phenoxybenzenesulfonyl chloride;24 step 2 involved phosphonoformylation of the free amine with dialkyl ethyl …
Y Jin, MD Roycik, DB Bosco, Q Cao… - Journal of medicinal …, 2013 - ACS Publications
… Then a solution of 4-phenoxybenzenesulfonyl chloride (760 mg, 3.26 mmol) in THF (5 mL) was added dropwise. The reaction mixture was warmed to room temperature and was stirred …
Number of citations: 15 pubs.acs.org
HE Ungnade - Chemical Reviews, 1946 - ACS Publications
The discussion of diphenyl ethers in this review is limited to those com-pounds in which two carbocyclic aromatic rings are linked by one oxygen atom. Special emphasis is given to the …
Number of citations: 25 pubs.acs.org
SM Marques, E Nuti, A Rossello… - Journal of medicinal …, 2008 - ACS Publications
… The 4-phenoxybenzenesulfonyl chloride used herein was prepared according to the literature. (27) Final recrystallization with n-hexane afforded the product as a white solid: yield 67%; …
Number of citations: 55 pubs.acs.org

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